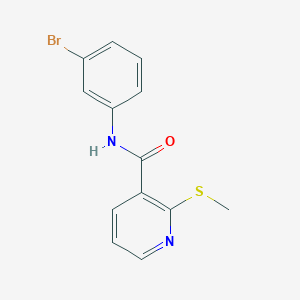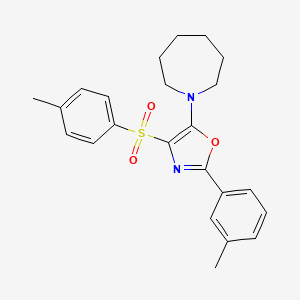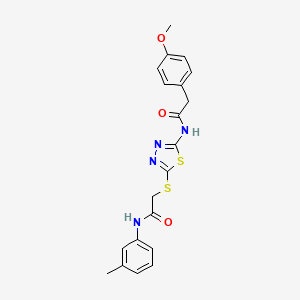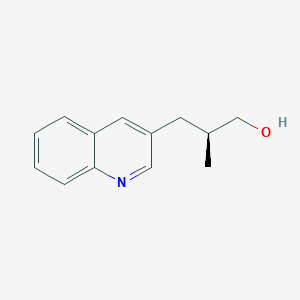
N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide: is an organic compound that belongs to the class of pyridine carboxamides It features a bromophenyl group attached to the nitrogen atom, a methylsulfanyl group at the second position of the pyridine ring, and a carboxamide group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide typically involves a multi-step process. One common method starts with the bromination of aniline to obtain 3-bromoaniline. This intermediate is then subjected to a coupling reaction with 2-methylsulfanylpyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, while the carboxamide group can undergo reduction to form corresponding amines.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products:
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Coupling Products: Biaryl derivatives.
Applications De Recherche Scientifique
Chemistry: N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for the synthesis of complex molecules and materials .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features allow for interactions with biological targets, making it a candidate for the development of therapeutic agents .
Industry: The compound’s unique properties make it suitable for applications in material science, including the development of advanced materials with specific electronic or optical properties .
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and methylsulfanyl groups can influence the compound’s binding affinity and selectivity towards these targets. The carboxamide group can form hydrogen bonds with biological macromolecules, further stabilizing the interaction .
Comparaison Avec Des Composés Similaires
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but with a fluorophenyl group instead of a methylsulfanyl group.
2-methylsulfanylpyridine-3-carboxamide: Lacks the bromophenyl group, making it less versatile in certain reactions.
Uniqueness: The presence of the bromophenyl group allows for further functionalization, while the methylsulfanyl group can participate in redox reactions, adding to the compound’s versatility .
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2OS/c1-18-13-11(6-3-7-15-13)12(17)16-10-5-2-4-9(14)8-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHCWEOZGVPHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-{[2-(4-chlorophenyl)-6-(2-fluorobenzamido)quinolin-4-YL]oxy}acetate](/img/structure/B2800072.png)
![Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride](/img/structure/B2800073.png)
![N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2800075.png)
![N-[1-(2-Fluorophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2800078.png)
![3-(4-Chloro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2800079.png)

![2-((2-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800082.png)
![4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2800083.png)



![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)butanamide](/img/structure/B2800089.png)


